![molecular formula C21H15N B14620721 10-Phenyl-5,10-dihydroindeno[1,2-b]indole CAS No. 60432-61-3](/img/structure/B14620721.png)
10-Phenyl-5,10-dihydroindeno[1,2-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Phenyl-5,10-dihydroindeno[1,2-b]indole is a complex organic compound with the molecular formula C21H15N. It is part of the indole family, which is known for its wide range of biological activities and applications in various fields. This compound features a fused ring system that includes both indene and indole structures, making it a unique and interesting subject for scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyl-5,10-dihydroindeno[1,2-b]indole typically involves a superacid-promoted sequential domino one-pot approach. This method includes a domino intermolecular Friedel–Crafts alkylation and intramolecular acylation of ethyl cinnamates, followed by the Fischer indole reaction . The reaction conditions often involve the use of superacids to facilitate the formation of the fused ring system.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 10-Phenyl-5,10-dihydroindeno[1,2-b]indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
10-Phenyl-5,10-dihydroindeno[1,2-b]indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 10-Phenyl-5,10-dihydroindeno[1,2-b]indole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound could bind to specific receptors, altering cellular signaling pathways.
DNA Interaction: There is potential for interaction with DNA, leading to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
- 5,10-Dihydroindeno[1,2-b]indole
- 5,10-Dichloroindeno[2,1-a]indene
- 5,10-Diiodoindeno[2,1-a]indene
Comparison: 10-Phenyl-5,10-dihydroindeno[1,2-b]indole stands out due to its phenyl substitution at the 10th position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to participate in π-π interactions and increase its overall stability .
Propiedades
Número CAS |
60432-61-3 |
|---|---|
Fórmula molecular |
C21H15N |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
10-phenyl-5,10-dihydroindeno[1,2-b]indole |
InChI |
InChI=1S/C21H15N/c1-2-8-14(9-3-1)19-15-10-4-5-11-16(15)21-20(19)17-12-6-7-13-18(17)22-21/h1-13,19,22H |
Clave InChI |
QKYVAHSZMYFROW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3=CC=CC=C3C4=C2C5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14620647.png)

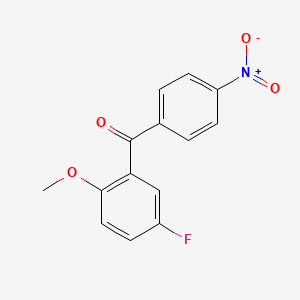
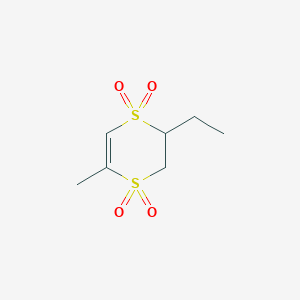
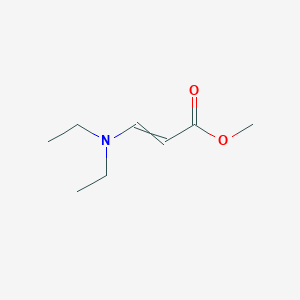

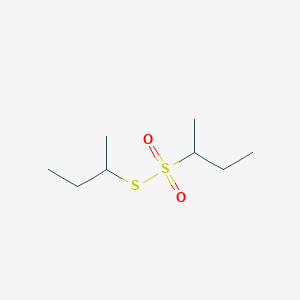
![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)

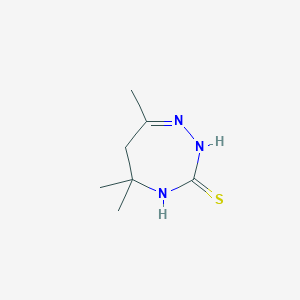
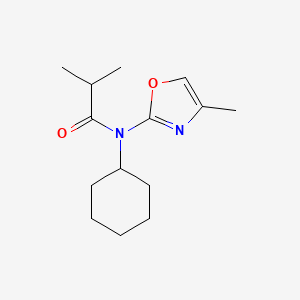
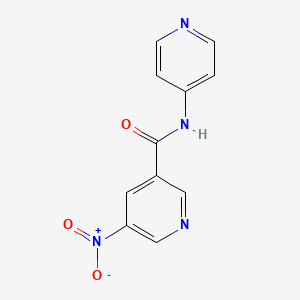
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
